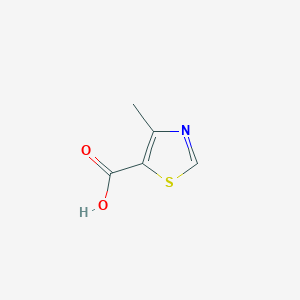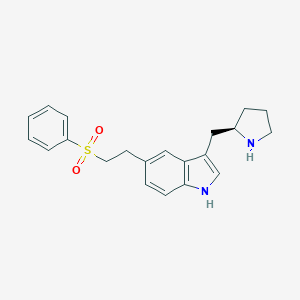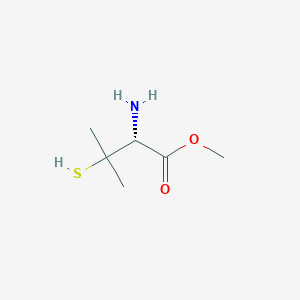
methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate, also known as methionine sulfoximine (MSO), is a synthetic amino acid analogue that has been widely used in scientific research. MSO is a potent inhibitor of glutamine synthetase, an enzyme that plays a crucial role in the metabolism of glutamine, an important amino acid in many biological processes.
Wirkmechanismus
MSO acts as a potent inhibitor of glutamine synthetase, binding to the active site of the enzyme and preventing it from catalyzing the conversion of glutamate and ammonia to glutamine. This results in a decrease in the intracellular levels of glutamine, which can have a variety of effects on cellular metabolism and function.
Biochemische Und Physiologische Effekte
MSO has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and alteration of gene expression. MSO has also been found to have neurotoxic effects, particularly in the central nervous system, where it can lead to the accumulation of glutamate and subsequent excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
MSO has several advantages for use in lab experiments, including its potency as an inhibitor of glutamine synthetase, its ability to selectively target glutamine metabolism, and its relatively low cost. However, MSO also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research involving MSO, including the development of new drugs that target glutamine metabolism, the exploration of MSO's effects on other cellular pathways and processes, and the investigation of MSO's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the mechanisms underlying MSO's neurotoxic effects and to develop strategies to mitigate these effects.
Synthesemethoden
MSO can be synthesized by the reaction of methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate with hydroxylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with sulfuric acid to obtain MSO.
Wissenschaftliche Forschungsanwendungen
MSO has been used in various scientific research applications, including studies on the metabolism of glutamine, the regulation of gene expression, and the development of new drugs. MSO has been found to be particularly useful in studying the role of glutamine in cancer cells, as cancer cells are known to have an increased dependence on glutamine for their growth and survival.
Eigenschaften
CAS-Nummer |
149207-23-8 |
|---|---|
Produktname |
methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate |
Molekularformel |
C6H13NO2S |
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate |
InChI |
InChI=1S/C6H13NO2S/c1-6(2,10)4(7)5(8)9-3/h4,10H,7H2,1-3H3/t4-/m1/s1 |
InChI-Schlüssel |
FIXGPNLTDAUQQF-SCSAIBSYSA-N |
Isomerische SMILES |
CC(C)([C@@H](C(=O)OC)N)S |
SMILES |
CC(C)(C(C(=O)OC)N)S |
Kanonische SMILES |
CC(C)(C(C(=O)OC)N)S |
Synonyme |
L-Valine, 3-mercapto-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



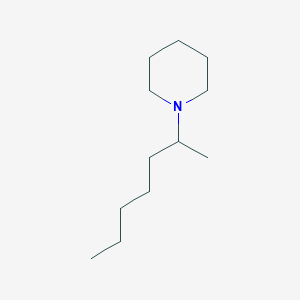

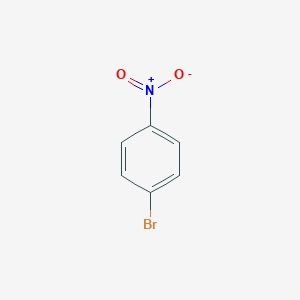
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)


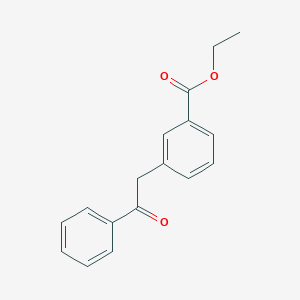
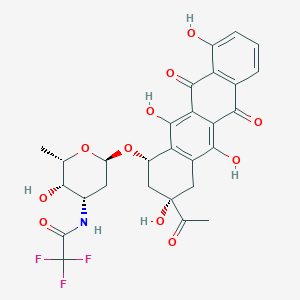
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
